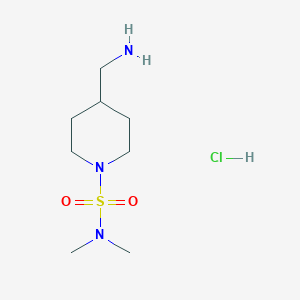
4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
Vue d'ensemble
Description
4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, an aminomethyl group, and a sulfonamide group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine as the starting material.
Reaction Steps:
The piperidine ring is first functionalized by introducing an aminomethyl group through a reductive amination reaction.
Subsequently, the sulfonamide group is introduced by reacting the intermediate with dimethylsulfamoyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, primary amines, and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various sulfonyl chlorides, sulfonic acids, and sulfonyl esters.
Reduction Products: Corresponding amines and amides.
Substitution Products: Amides, esters, and other substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group, in particular, is known to inhibit certain enzymes by mimicking the transition state of the substrate, thereby blocking the enzyme's activity.
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)benzoic acid: Similar in structure but differs in the presence of a carboxylic acid group instead of a sulfonamide group.
N,N-Dimethylpiperidine: Lacks the aminomethyl and sulfonamide groups, making it structurally simpler.
4-(Aminomethyl)piperidine: Similar to the compound but without the sulfonamide group.
Uniqueness: The presence of both the aminomethyl and sulfonamide groups in 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide hydrochloride makes it unique compared to its analogs. This combination of functional groups allows for a wider range of chemical reactions and applications.
Propriétés
IUPAC Name |
4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2S.ClH/c1-10(2)14(12,13)11-5-3-8(7-9)4-6-11;/h8H,3-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOTWGWGTATUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















